molecular formula C22H45NO3 B098919 n,n-bis(2-hydroxypropyl)hexadecanamide CAS No. 16516-37-3

n,n-bis(2-hydroxypropyl)hexadecanamide

Cat. No.: B098919
CAS No.: 16516-37-3
M. Wt: 371.6 g/mol
InChI Key: IFQXKLVYFJPBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n,n-bis(2-hydroxypropyl)hexadecanamide is a chemical compound with the molecular formula C22H45NO3. It is a type of amide, specifically a fatty acid amide, which is characterized by the presence of a long hydrocarbon chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

n,n-bis(2-hydroxypropyl)hexadecanamide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with N,N-bis(2-hydroxypropyl)amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, hexadecanoic acid and N,N-bis(2-hydroxypropyl)amine, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

n,n-bis(2-hydroxypropyl)hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

n,n-bis(2-hydroxypropyl)hexadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of cosmetics, personal care products, and lubricants due to its surfactant properties.

Mechanism of Action

The mechanism of action of n,n-bis(2-hydroxypropyl)hexadecanamide involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. It may also interact with specific receptors or enzymes, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N,N-bis(2-hydroxyethyl)-: Another fatty acid amide with similar surfactant properties but a shorter hydrocarbon chain.

    Lauramide DEA: A diethanolamide derived from lauric acid, commonly used in personal care products.

Uniqueness

n,n-bis(2-hydroxypropyl)hexadecanamide is unique due to its longer hydrocarbon chain, which enhances its surfactant properties and makes it more effective in stabilizing emulsions and formulations. Its specific structure also allows for unique interactions with biological membranes and proteins, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

16516-37-3

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)hexadecanamide

InChI

InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3

InChI Key

IFQXKLVYFJPBNF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

16516-37-3

Origin of Product

United States

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